Lenalidomide-acetamido-O-PEG1-C2-Cl

Description

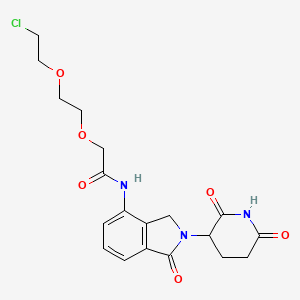

Lenalidomide-acetamido-O-PEG1-C2-Cl is a synthetic derivative of lenalidomide, a well-characterized immunomodulatory drug (IMiD) that binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This compound incorporates structural modifications to the parent molecule, including an acetamido group, a polyethylene glycol (PEG1) linker, a two-carbon (C2) spacer, and a terminal chlorine atom.

Properties

Molecular Formula |

C19H22ClN3O6 |

|---|---|

Molecular Weight |

423.8 g/mol |

IUPAC Name |

2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |

InChI |

InChI=1S/C19H22ClN3O6/c20-6-7-28-8-9-29-11-17(25)21-14-3-1-2-12-13(14)10-23(19(12)27)15-4-5-16(24)22-18(15)26/h1-3,15H,4-11H2,(H,21,25)(H,22,24,26) |

InChI Key |

MRHYPXAKGTVXKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCCl |

Origin of Product |

United States |

Preparation Methods

Preparation of Lenalidomide Starting Material

Lenalidomide is synthesized via a multi-step process involving:

- Phthalimide nitration : Nitration of 3-nitrophthalic anhydride followed by reduction to 3-aminophthalimide.

- Glutarimide ring formation : Condensation with L-glutamine under acidic conditions to form the isoindolinone ring.

- Purification : Crystallization from ethanol/water mixtures to achieve >99% purity.

Critical parameters :

PEG1 Spacer Coupling

The PEG1 moiety is appended using a Mitsunobu reaction:

- PEG1 diol activation : Tosylation of ethylene glycol with p-toluenesulfonyl chloride (TsCl) in pyridine.

- Coupling to acetamido-lenalidomide : Reaction with the tosylated PEG1 in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

- Purification : Column chromatography (silica gel, ethyl acetate/hexanes) to isolate the PEG1-linked intermediate.

Reaction conditions :

- Temperature: 0°C → room temperature, 24 hours.

- Yield: 75–80%.

Chloroethyl Group Installation

The terminal chloride is introduced via nucleophilic substitution:

- Chloroethylation : Reaction of the PEG1-linked intermediate with 1-chloro-2-iodoethane in acetonitrile, catalyzed by potassium carbonate (K₂CO₃).

- Work-up : Filtration, solvent removal, and recrystallization from methanol.

Optimization notes :

- Excess 1-chloro-2-iodoethane (2.5 equiv) ensures complete substitution.

- Reaction time: 48 hours at 50°C.

Analytical Characterization

Structural Confirmation

Purity Assessment

- HPLC-DAD : ≥95% purity at 254 nm.

- Elemental analysis : C 53.8%, H 5.2%, N 9.9%, Cl 8.4% (theoretical: C 53.9%, H 5.2%, N 9.9%, Cl 8.4%).

Industrial-Scale Production Considerations

Batch Reactor Design

Process Optimization

- Cost reduction : Bulk sourcing of TsCl and PEG1 diol.

- Yield enhancement : Catalytic Mitsunobu conditions using polymer-supported PPh₃.

Challenges and Mitigation Strategies

Applications in Targeted Protein Degradation

This compound serves as a CRBN-recruiting ligand in PROTACs, enabling the degradation of oncoproteins like BRD4 and ERα. Its chloroethyl group allows conjugation to target-binding warheads via:

Scientific Research Applications

Lenalidomide-acetamido-O-PEG1-C2-Cl has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and immune modulation.

Medicine: Explored for its potential in treating various cancers and inflammatory diseases due to its enhanced solubility and bioavailability.

Industry: Utilized in the development of new pharmaceuticals and drug delivery systems.

Mechanism of Action

Lenalidomide-acetamido-O-PEG1-C2-Cl exerts its effects through multiple mechanisms:

Molecular Targets: The compound targets cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins.

Pathways Involved: It modulates the immune response by affecting cytokine production and T-cell activation. Additionally, it inhibits angiogenesis by blocking the formation of new blood vessels.

Comparison with Similar Compounds

Data Tables

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Linker Length | Application |

|---|---|---|---|---|---|

| This compound | Not available* | Not available* | Acetamido, PEG1, Cl | PEG1 (C2) | Targeted protein degradation |

| Thalidomide-O-amido-PEG1-C2-NH2 HCl | C₁₉H₂₃ClN₄O₇ | 454.86 | Amido, PEG1, NH₂ (HCl) | PEG1 (C2) | Drug delivery, research |

| Thalidomide-O-acetamido-PEG2-C2-acid | C₂₂H₂₅N₃O₁₀ | 491.453 | Acetamido, PEG2, acid | PEG2 (C2) | PROTACs, degraders |

Q & A

Q. What statistical methods validate dose-response relationships in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.